4-(2-(2-((1,1'-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound that features a biphenyl group, a carbohydrazonoyl moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of the biphenyl group, the introduction of the carbohydrazonoyl moiety, and the esterification with benzoic acid. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form the biphenyl group by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Hydrazone formation: The carbohydrazonoyl moiety can be introduced by reacting a hydrazine derivative with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation products: Biphenyl quinones.
Reduction products: Amines.
Substitution products: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-((1,1’-Biphenyl)-4-yloxy)benzoic acid: Shares the biphenyl and benzoate ester moieties but lacks the carbohydrazonoyl group.
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)hydrazonoyl)phenyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the carbohydrazonoyl moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
303085-61-2 |
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Molecular Formula |
C29H24N2O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H24N2O4/c1-21(34-26-18-14-24(15-19-26)23-8-4-2-5-9-23)28(32)31-30-20-22-12-16-27(17-13-22)35-29(33)25-10-6-3-7-11-25/h2-21H,1H3,(H,31,32)/b30-20+ |
InChI Key |
PVJLOHVSWXDOKV-TWKHWXDSSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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